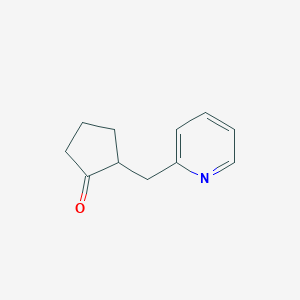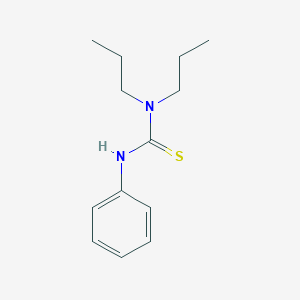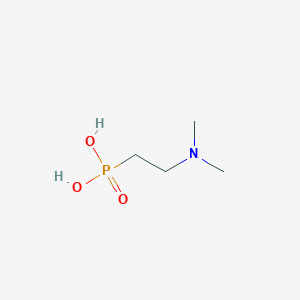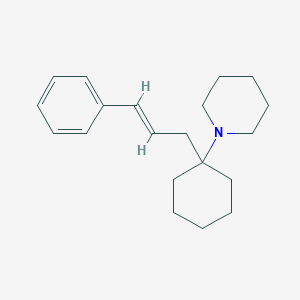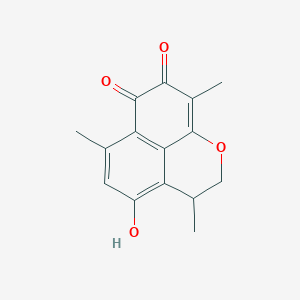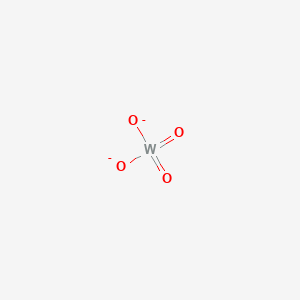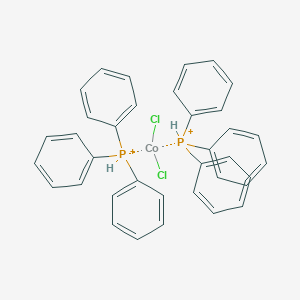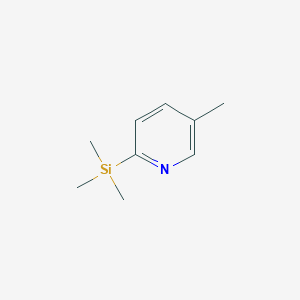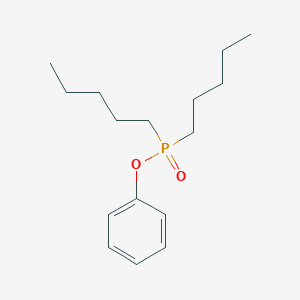
Phenyl di-n-pentylphosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl di-n-pentylphosphinate (PDPP) is a phosphonate compound that has gained significant attention in scientific research due to its unique chemical properties. PDPP is a white crystalline solid that is soluble in organic solvents and exhibits excellent thermal stability. The compound has been extensively studied for its potential applications in various fields, including materials science, catalysis, and biomedical research.
Wissenschaftliche Forschungsanwendungen
Phenyl di-n-pentylphosphinate has been extensively studied for its potential applications in various fields, including materials science, catalysis, and biomedical research. In materials science, Phenyl di-n-pentylphosphinate has been used as a flame retardant due to its excellent thermal stability and ability to form char. In catalysis, Phenyl di-n-pentylphosphinate has been used as a ligand in transition metal catalysis reactions, demonstrating high catalytic activity and selectivity. In biomedical research, Phenyl di-n-pentylphosphinate has been investigated for its potential as a drug delivery system due to its ability to form stable complexes with metal ions.
Wirkmechanismus
The mechanism of action of Phenyl di-n-pentylphosphinate is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. Phenyl di-n-pentylphosphinate has been shown to form stable complexes with a variety of metal ions, including copper, zinc, and iron. These metal complexes have been investigated for their potential as catalysts in various reactions.
Biochemische Und Physiologische Effekte
Phenyl di-n-pentylphosphinate has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, the compound has been investigated for its potential as a drug delivery system, and studies have shown that Phenyl di-n-pentylphosphinate can effectively deliver drugs to target cells.
Vorteile Und Einschränkungen Für Laborexperimente
Phenyl di-n-pentylphosphinate has several advantages for lab experiments, including its excellent thermal stability, solubility in organic solvents, and ability to form stable complexes with metal ions. However, the compound has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis and purification.
Zukünftige Richtungen
There are several future directions for research on Phenyl di-n-pentylphosphinate, including investigating its potential as a flame retardant in polymers, exploring its use as a ligand in transition metal catalysis reactions, and investigating its potential as a drug delivery system. Additionally, further studies are needed to fully understand the mechanism of action of Phenyl di-n-pentylphosphinate and to optimize its synthesis and purification methods.
Synthesemethoden
Phenyl di-n-pentylphosphinate can be synthesized using a variety of methods, including the reaction of phenylphosphinic acid with n-pentanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the resulting product is purified using recrystallization. Other synthesis methods involve the reaction of phenylphosphinic acid with various alcohols, such as n-butanol or n-hexanol.
Eigenschaften
CAS-Nummer |
14656-17-8 |
|---|---|
Produktname |
Phenyl di-n-pentylphosphinate |
Molekularformel |
C16H27O2P |
Molekulargewicht |
282.36 g/mol |
IUPAC-Name |
dipentylphosphoryloxybenzene |
InChI |
InChI=1S/C16H27O2P/c1-3-5-10-14-19(17,15-11-6-4-2)18-16-12-8-7-9-13-16/h7-9,12-13H,3-6,10-11,14-15H2,1-2H3 |
InChI-Schlüssel |
TUJWIYZCAPMHSA-UHFFFAOYSA-N |
SMILES |
CCCCCP(=O)(CCCCC)OC1=CC=CC=C1 |
Kanonische SMILES |
CCCCCP(=O)(CCCCC)OC1=CC=CC=C1 |
Andere CAS-Nummern |
14656-17-8 |
Synonyme |
PDNP PDPP phenyl di-n-pentylphosphinate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



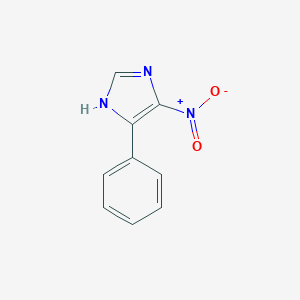

![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B81493.png)



